4-[cyclopentyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-25(15-6-4-5-7-15)32(27,28)16-10-8-14(9-11-16)21(26)24-22-23-17-12-18(29-2)19(30-3)13-20(17)31-22/h8-13,15H,4-7H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCUZDPYIBFISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed examination of its biological activity based on current research findings.
Structure
The compound consists of a benzamide core with a sulfamoyl group and a cyclopentyl substituent, alongside a benzothiazole moiety that is further substituted with methoxy groups. The structural formula can be represented as follows:
Synthesis
The synthesis typically involves multi-step reactions including acylation, sulfamoylation, and cyclopentylation. Each step is optimized for yield and purity to ensure the compound's efficacy in biological assays.
Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, to exhibit significant antitumor properties. A comparative analysis was conducted on various derivatives against human cancer cell lines (A431, A549, H1299) using the MTT assay to evaluate cell proliferation inhibition.
Key Findings:
- Inhibition of Cell Proliferation : The compound demonstrated effective inhibition of cancer cell proliferation at concentrations ranging from 1 to 4 μM.
- Apoptosis Induction : Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells, leading to cell cycle arrest.
- Inflammatory Response Modulation : The expression levels of inflammatory cytokines IL-6 and TNF-α were significantly reduced in treated macrophages (RAW264.7), suggesting an anti-inflammatory mechanism alongside its anticancer effects .
The mechanism through which this compound exerts its biological effects appears to involve:
- Targeting Specific Receptors : It interacts with molecular targets involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : The compound may inhibit pathways that promote cell survival and proliferation, leading to enhanced apoptosis.
Comparative Efficacy
A comparison with other benzothiazole derivatives has shown that modifications in structure significantly impact biological activity. For instance, compounds with additional functional groups exhibited enhanced selectivity towards cancer cell lines .
Summary of Biological Assays
| Assay Type | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| MTT Assay | A431 | 1 - 4 | Inhibition of proliferation |
| Flow Cytometry | A431 | 1 - 4 | Induction of apoptosis |
| ELISA | RAW264.7 | 1 - 4 | Decrease in IL-6 and TNF-α levels |
| Scratch Wound Healing | A431 | 1 - 4 | Inhibition of cell migration |
Study on Antitumor Activity
In a study focused on the synthesis and biological evaluation of novel benzothiazole compounds, the lead compound (similar structure) exhibited potent antitumor activity against non-small cell lung cancer lines. The study utilized various assays to confirm the compound's efficacy in inducing apoptosis and inhibiting migration .
Research on Inflammation Modulation
A separate investigation into the anti-inflammatory properties revealed that compounds similar to this compound effectively reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases alongside cancer treatment .
Comparison with Similar Compounds
Key Observations :
- Nitro or methoxy substitutions on the benzothiazole ring (e.g., ) may alter electronic properties and solubility.
1,3,4-Oxadiazole Derivatives with Sulfamoyl Benzamide Groups
Compounds like LMM5 and LMM11 (from ) share the sulfamoyl benzamide motif but replace benzothiazole with 1,3,4-oxadiazole:
Comparison with Target Compound :
- Structural Differences : The oxadiazole core in LMM5/LMM11 may enhance metabolic stability compared to benzothiazole.
Other Sulfamoyl-Containing Benzamide Derivatives
- N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e) : Combines sulfamoyl vinylphenoxy and artemisinin-derived moieties. Exhibits antimalarial activity (IC₅₀: 1.2 µM against Plasmodium falciparum), highlighting the versatility of sulfamoyl benzamides in targeting diverse pathogens.
Summary and Implications The target compound’s unique cyclopentyl(methyl)sulfamoyl and 5,6-dimethoxybenzothiazole groups distinguish it from analogs. Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and inhibitory profiles relative to established analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
